{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol
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Overview
Description
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol is a complex organic compound with a unique structure that includes a dioxino ring fused to a pyrimidine ring.
Preparation Methods
The synthesis of {6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol typically involves multiple steps, starting from readily available precursorsThe final step usually involves the reduction of an intermediate to yield the desired methanol derivative . Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Chemical Reactions Analysis
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of {6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol can be compared with other similar compounds, such as:
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}ethanol: Similar structure but with an ethanol group instead of methanol.
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}amine: Contains an amine group instead of methanol.
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}carboxylic acid: Features a carboxylic acid group. The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidin-4-ylmethanol |
InChI |
InChI=1S/C7H8N2O3/c10-3-5-6-7(9-4-8-5)12-2-1-11-6/h4,10H,1-3H2 |
InChI Key |
RPTKNWLTQSRJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC=NC(=C2O1)CO |
Origin of Product |
United States |
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